![molecular formula C20H18N4O B11264194 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11264194.png)
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, such as 2,5-dimethylacetylacetone, under acidic conditions.
Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with an appropriate nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent like chloramine-T.
Coupling of the aromatic rings: The final step involves coupling the pyrazole and oxadiazole rings with the aromatic substituents, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazole or oxadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays showed that the compound effectively induced apoptosis in glioblastoma cell lines, suggesting its role in cancer therapy .
Table 1: Summary of Anti-Cancer Activity Studies
Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
LN229 | 15 | Induction of apoptosis | |
MCF-7 (Breast) | 20 | Cell cycle arrest | |
A549 (Lung) | 18 | Inhibition of proliferation |
Anti-Inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases . This makes it a candidate for further development in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Table 2: Summary of Anti-Inflammatory Studies
Study Reference | Inflammatory Model | Effect Observed |
---|---|---|
RAW 264.7 macrophages | Decrease in TNF-α production | |
Carrageenan-induced paw edema | Reduction in edema |
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
Table 3: Summary of Antimicrobial Activity Studies
Study Reference | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Cytotoxicity Assay : A study involving various cancer cell lines demonstrated that the compound effectively reduced cell viability through apoptotic pathways. The results indicated a dose-dependent response, emphasizing the importance of structural modifications for enhancing activity .
- In Vivo Studies : Animal models have been utilized to assess the anti-diabetic properties of related oxadiazole derivatives, showing that compounds with similar structures can significantly lower blood glucose levels in diabetic models .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound with various protein targets involved in cancer progression and inflammation . These studies help elucidate the mechanisms behind its observed biological activities.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- [1-Hydroxy-2-(2-pyridinyl)ethylidene]bis-phosphonic acid
Uniqueness
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of pyrazole and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific desired properties.
Biological Activity
The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its potential as an antibacterial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The structure is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry.
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial activity of related compounds, showing that certain oxadiazoles have minimum inhibitory concentrations (MICs) against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated MIC values ranging from 22.4 to 30.0 µg/mL against these bacteria . While specific data for our compound is limited, the structural similarities suggest potential efficacy.
Anticancer Activity
The 1,2,4-oxadiazole scaffold has been extensively studied for anticancer properties. Compounds containing this moiety have shown activity against various cancer cell lines by targeting multiple biological pathways involved in cancer progression. Notably, they inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .
Table 1: Biological Activities of Oxadiazole Derivatives
Case Studies
In a notable case study involving related oxadiazole derivatives, researchers synthesized a series of compounds that exhibited varying degrees of antibacterial and anticancer activities. For example, one compound demonstrated potent cytotoxicity against human cervical cancer cells (HeLa) with an IC50 value of approximately 92.4 µM . This suggests that modifications to the oxadiazole structure can lead to enhanced biological activity.
Properties
Molecular Formula |
C20H18N4O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O/c1-12-5-8-15(9-6-12)19-21-20(25-24-19)18-11-17(22-23-18)16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
PAQICYONTOVTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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